molecular formula C9H10O3S B1437793 (5-Acetylthiophen-3-yl)methyl acetate CAS No. 41908-01-4

(5-Acetylthiophen-3-yl)methyl acetate

Cat. No. B1437793
CAS RN: 41908-01-4
M. Wt: 198.24 g/mol
InChI Key: HORYDIOBEXQINE-UHFFFAOYSA-N
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Description

(5-Acetylthiophen-3-yl)methyl acetate is a compound that has recently been studied for its potential applications in scientific research. It is a derivative of thiophenes, which are sulfur-containing aromatic hydrocarbons. This compound is of interest due to its unique chemical properties, which make it suitable for various laboratory experiments and applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of (5-Acetylthiophen-3-yl)methyl acetate.

Scientific Research Applications

Organic Synthesis Building Block

(5-Acetylthiophen-3-yl)methyl acetate: serves as a versatile building block in organic synthesis. It is used to construct more complex molecules through various chemical reactions, such as esterification and coupling reactions. Its acetyl and methyl acetate groups are functional handles that can be transformed into other chemical entities, enabling the synthesis of a wide array of organic compounds .

Pharmaceutical Research

Thiophene derivatives, like (5-Acetylthiophen-3-yl)methyl acetate , are of significant interest in pharmaceutical research due to their potential biological activities. They are explored for their anticancer, anti-inflammatory, and antimicrobial properties. This compound could serve as a precursor for the development of new therapeutic agents .

Material Science

In material science, thiophene-based compounds are investigated for their utility in creating new materials. (5-Acetylthiophen-3-yl)methyl acetate could be used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications take advantage of the electronic properties of thiophene derivatives .

Corrosion Inhibition

The thiophene moiety is known for its corrosion inhibition properties. (5-Acetylthiophen-3-yl)methyl acetate could be applied in industrial chemistry as a corrosion inhibitor, protecting metals and alloys from corrosive processes. This application is particularly valuable in harsh chemical environments .

Catalysis

Thiophene compounds are also used in catalysis. (5-Acetylthiophen-3-yl)methyl acetate may act as a ligand for catalysts or as a catalyst itself in various chemical reactions. Its structure allows for the formation of stable complexes with metals, which can facilitate a range of catalytic transformations .

Perfumery and Flavoring Agents

Esters are commonly used as flavoring agents and in perfumery. The ester functional group in (5-Acetylthiophen-3-yl)methyl acetate suggests that it could be used to synthesize compounds with desirable fragrances or flavors, contributing to the creation of new sensory experiences .

Surface-Active Agents

Surface-active agents, or surfactants, are compounds that lower the surface tension between two liquids or between a liquid and a solid(5-Acetylthiophen-3-yl)methyl acetate could be utilized in the synthesis of surfactants, which have applications in detergents, emulsifiers, and dispersants .

Biochemical Research

In biochemical research, (5-Acetylthiophen-3-yl)methyl acetate can be used as a reagent to study biochemical pathways and processes. Its incorporation into larger biomolecules can help elucidate the function and structure of biological systems, aiding in the understanding of cellular mechanisms .

properties

IUPAC Name

(5-acetylthiophen-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6(10)9-3-8(5-13-9)4-12-7(2)11/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYDIOBEXQINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650818
Record name (5-Acetylthiophen-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetylthiophen-3-yl)methyl acetate

CAS RN

41908-01-4
Record name (5-Acetylthiophen-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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